molecular formula C13H22N4O3S2 B6956659 N-[2-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide

N-[2-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide

Cat. No.: B6956659
M. Wt: 346.5 g/mol
InChI Key: HKBAUNBNPUZSRO-UHFFFAOYSA-N
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Description

N-[2-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide is a complex organic compound that features a thiazole ring, a piperazine ring, and an ethanesulfonamide group

Properties

IUPAC Name

N-[2-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S2/c1-3-11-9-14-13(21-11)17-7-5-16(6-8-17)12(18)10-15-22(19,20)4-2/h9,15H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBAUNBNPUZSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)N2CCN(CC2)C(=O)CNS(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperazine Ring Formation: The piperazine ring is usually formed by the cyclization of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The thiazole and piperazine rings are then coupled using a suitable linker, such as a haloalkyl ketone, under basic conditions.

    Introduction of the Ethanesulfonamide Group: The final step involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base like triethylamine to form the ethanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various N-alkyl or N-aryl derivatives of the piperazine ring.

Scientific Research Applications

N-[2-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the ethanesulfonamide group can improve its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide
  • N-[2-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

Uniqueness

N-[2-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the thiazole ring can influence its reactivity and interaction with biological targets, distinguishing it from similar compounds.

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